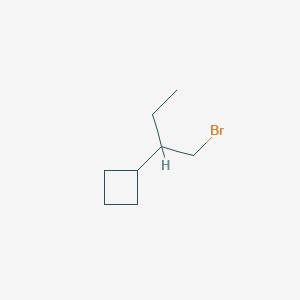
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C₇H₁₀ClNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carbaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination using reagents such as sodium cyanoborohydride.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the propan-1-ol position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one.
Reduction: 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-amine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol: Similar structure but with the amino group at a different position.
Uniqueness
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H10ClNOS |
|---|---|
Poids moléculaire |
191.68 g/mol |
Nom IUPAC |
3-amino-1-(5-chlorothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10ClNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5,10H,3-4,9H2 |
Clé InChI |
DLROAZGYISWZEM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Cl)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)

![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)







![N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B13191260.png)



